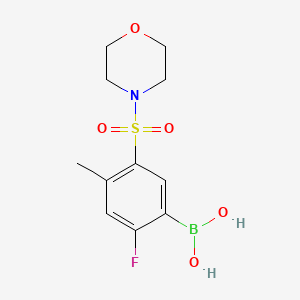
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid
Descripción general
Descripción
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H15BFNO5S and a molar mass of 303.11 g/mol . This compound is known for its unique chemical properties and is widely used in various scientific research fields, including organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals and other bioactive molecules.
Material Science: It is used in the synthesis of materials with unique properties for various industrial applications.
Safety and Hazards
Mecanismo De Acción
Mode of Action
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid is a type of boronic acid, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The reaction is facilitated by a palladium catalyst, which undergoes oxidative addition with the electrophilic group and transmetalation with the boronic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction in which it participates is typically performed under mild conditions and is tolerant of various functional groups . Additionally, the stability of boronic acids can be affected by factors such as pH and temperature .
Métodos De Preparación
The synthesis of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general synthetic route involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Análisis De Reacciones Químicas
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it forms carbon–carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
(2-Methyl-4-(morpholinosulfonyl)phenyl)boronic acid: Similar in structure but lacks the fluoro group, which can affect its reactivity and applications.
Phenylboronic acid: A simpler boronic acid derivative with different reactivity and applications.
4-Fluorophenylboronic acid: Contains a fluoro group but lacks the morpholinosulfonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provide specific reactivity and applications in various fields of research .
Propiedades
IUPAC Name |
(2-fluoro-4-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO5S/c1-8-6-10(13)9(12(15)16)7-11(8)20(17,18)14-2-4-19-5-3-14/h6-7,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAHYSVEYASQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



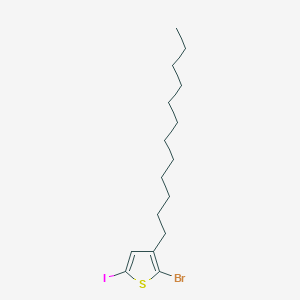
![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)
![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)

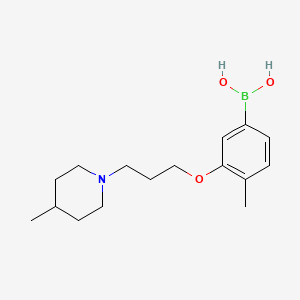
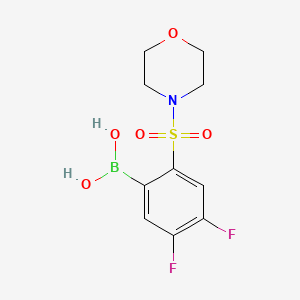
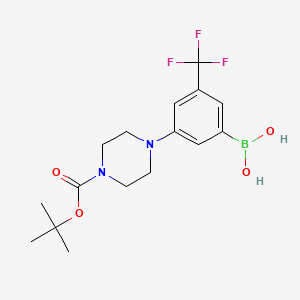



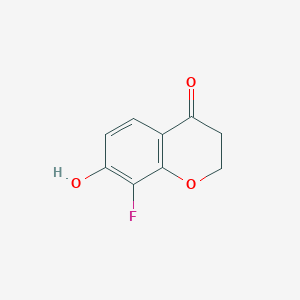
![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)

